molecular formula C8H12F2O2 B582595 Ethyl 3-cyclopropyl-2,2-difluoropropanoate CAS No. 1267593-90-7

Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Cat. No. B582595
Key on ui cas rn: 1267593-90-7
M. Wt: 178.179
InChI Key: GKQCAZRAOOHGOF-UHFFFAOYSA-N
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Patent
US08324417B2

Procedure details

A fifth aspect of this invention is a process for the preparation of ethyl 3-cyclopropyl-2,2-difluoropropanoate, which process comprises: (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5](F)(F)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1.BrCC1CC1.C(C1[S:28][CH2:27][CH2:26][CH2:25][S:24]1)(OCC)=O>>[CH:1]1([CH2:4][C:5]2([C:6]([O:8][CH2:9][CH3:10])=[O:7])[S:28][CH2:27][CH2:26][CH2:25][S:24]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC(C(=O)OCC)(F)F
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1SCCCS1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC1(SCCCS1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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